2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is a unique organic compound characterized by its complex structure, which includes an isoindole core and a trisulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trisulfanyl reagents under controlled conditions. One common method includes the acetylation of trisulfanyl-substituted isoindole using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate biological pathways. Additionally, the isoindole core can interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- 2-(Acetylthio)-1H-isoindole-1,3(2H)-dione
- 2-(Acetylsulfanyl)-1H-isoindole-1,3(2H)-dione
- 2-(Acetylselenyl)-1H-isoindole-1,3(2H)-dione
Comparison: 2-(Acetyltrisulfanyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the trisulfanyl group, which imparts distinct redox properties and reactivity compared to its mono- and disulfanyl analogs. This uniqueness makes it a valuable compound for specific applications where enhanced reactivity and stability are required.
Properties
CAS No. |
90902-89-9 |
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Molecular Formula |
C10H7NO3S3 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
S-[(1,3-dioxoisoindol-2-yl)disulfanyl] ethanethioate |
InChI |
InChI=1S/C10H7NO3S3/c1-6(12)15-17-16-11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
InChI Key |
OJRKDWZAPOVRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SSSN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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